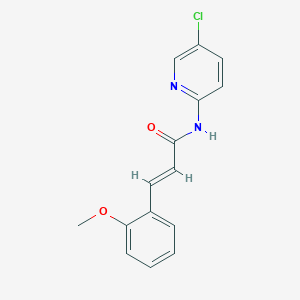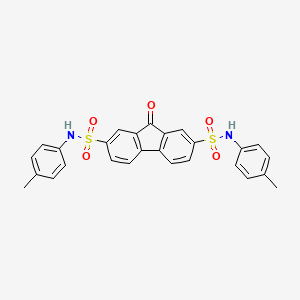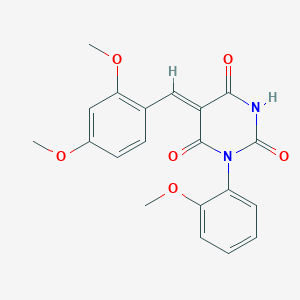
3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiazolidinone derivative. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 3-allyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium acetate . The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The allyl and benzylidene groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparación Con Compuestos Similares
Similar Compounds
3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a nitro group instead of a diethylamino group.
3-Allyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a hydroxy group, which may alter its biological activity.
Uniqueness
3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the diethylamino group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other thiazolidinone derivatives .
Propiedades
Fórmula molecular |
C17H20N2OS2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H20N2OS2/c1-4-11-19-16(20)15(22-17(19)21)12-13-7-9-14(10-8-13)18(5-2)6-3/h4,7-10,12H,1,5-6,11H2,2-3H3/b15-12+ |
Clave InChI |
KSZLXIRJXYCNEC-NTCAYCPXSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-(4-methoxyphenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11710471.png)


![methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate](/img/structure/B11710487.png)

![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11710511.png)


![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)


![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
